PI3K-IN-47 Exhibits ~84‑Fold Superior PI3Kα Enzymatic Potency Relative to Monovalent Inhibitor 11
In a direct head-to-head kinase assay, bivalent PI3K inhibitor 27 (PI3K-IN-47) achieved an IC₅₀ of 0.44 nM against PI3Kα. This represents an approximately 84‑fold improvement in potency compared to the monovalent control inhibitor 11, which exhibited an IC₅₀ of 37 nM under identical assay conditions. [1]
| Evidence Dimension | PI3Kα Enzymatic Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.44 nM |
| Comparator Or Baseline | Monovalent inhibitor 11: 37 nM |
| Quantified Difference | ~84‑fold improvement |
| Conditions | In vitro kinase assay using recombinant PI3Kα heterodimeric protein. |
Why This Matters
The sub‑nanomolar potency of PI3K-IN-47 reduces the required compound concentration for effective target engagement, conserving valuable research material and minimizing potential off‑target effects at high doses.
- [1] Xia L, Jiang L, Du T, Lin S, Xiong T, Peng S, Tian H, Zhang K, Wu D, Sheng L, Ji M, Chen X, Xu H. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer. Bioorg Chem. 2023 Nov;140:106814. doi: 10.1016/j.bioorg.2023.106814. View Source
